(E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
The target compound features an α,β-unsaturated ketone (enone) backbone conjugated to a 2-chlorophenyl group and a piperidine ring substituted with a 5-trifluoromethyl-1,3,4-oxadiazole moiety. This structure combines electron-withdrawing groups (chlorophenyl, trifluoromethyl, oxadiazole) with a conformationally flexible piperidine ring, which may enhance binding interactions in biological systems. The trifluoromethyl group likely improves metabolic stability and lipophilicity, while the enone system could enable Michael addition reactions, a feature exploited in covalent drug design .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-6-2-1-4-11(13)7-8-14(25)24-9-3-5-12(10-24)15-22-23-16(26-15)17(19,20)21/h1-2,4,6-8,12H,3,5,9-10H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUAYHMBZNLIEM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 463.85 g/mol. The structure features a chlorophenyl group and a trifluoromethyl-substituted oxadiazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Key Findings:
- IC50 Values : In various studies, compounds similar to (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one exhibited IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines such as MCF-7 and A549, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-3-(2-chlorophenyl)... | MCF-7 | 0.48 | |
| Similar Oxadiazole Derivative | A549 | 1.54 | |
| Doxorubicin | MCF-7 | 1.93 |
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Key Enzymes : It targets specific enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC), leading to cell cycle arrest and apoptosis .
- Molecular Docking Studies : These studies suggest strong interactions between the oxadiazole moiety and active sites on cancer-related proteins, enhancing its efficacy as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains.
Key Findings:
- Antibacterial Activity : Research indicates that derivatives containing the oxadiazole ring exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-3-(2-chlorophenyl)... showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| (E)-3-(2-chlorophenyl)... | S. aureus | 0.25 µg/mL | |
| Similar Oxadiazole Derivative | E. coli | 0.5 µg/mL |
Case Studies
Several case studies have further elucidated the biological activity of similar compounds:
- Study on Anticancer Properties :
- Evaluation of Antimicrobial Efficacy :
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have shown that similar oxadiazole derivatives can inhibit cell proliferation and induce apoptosis in human tumor cells.
In one study, derivatives of 1,3,4-oxadiazoles demonstrated significant antitumor activity with mean GI50 values indicating effective growth inhibition across a range of cancer cell lines . The mechanism of action often involves the disruption of cellular signaling pathways that are crucial for cancer cell survival.
Antimicrobial Activity
The presence of halogenated phenyl groups in the compound has been associated with enhanced antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a variety of bacterial and fungal strains. This suggests that (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one may also possess potential as an antimicrobial agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Substituents on the aromatic rings : Variations in halogen or alkyl substituents can significantly affect potency.
- Piperidine moiety : The piperidine ring contributes to the compound's ability to interact with biological targets effectively.
Synthesis and Derivatives
The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of oxadiazole via cyclization reactions.
- Introduction of the piperidine ring through nucleophilic substitution.
- Final coupling with the chlorophenyl group to yield the target compound.
Case Studies and Research Findings
Several studies have focused on similar compounds to elucidate their pharmacological profiles:
These case studies highlight the versatility of compounds containing similar structural features and their potential applications in drug development.
Comparison with Similar Compounds
Core Enone Backbone Modifications
Several analogs share the enone framework but differ in substituents:
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one (): Replaces the piperidine-oxadiazole group with an imidazole-linked phenyl ring. However, the lack of a piperidine ring may reduce conformational flexibility compared to the target compound.
- (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Substitutes the piperidine-oxadiazole with a pyrazole ring bearing phenyl groups. Pyrazole’s hydrogen-bonding capacity could improve target affinity, but the absence of fluorine or trifluoromethyl groups may reduce lipophilicity .
Table 1: Key Structural Differences in Enone-Based Compounds
*Estimated based on C₁₈H₁₆ClF₃N₃O₂.
Heterocyclic Ring Variations
- Piperidine-Oxadiazole vs. Piperidine-Furan: The compound (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () replaces oxadiazole with a furan ring.
- Thiadiazole Analog : (E)-1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one () substitutes oxadiazole with thiadiazole. Sulfur’s larger atomic radius may alter electronic properties and binding kinetics .
Halogenation and Fluorination Trends
- The target’s 2-chlorophenyl group is distinct from analogs with 4-chlorophenyl () or 3-chloro-4-fluorophenyl (). Ortho-substitution on the phenyl ring may sterically hinder rotations, affecting binding pocket interactions.
- Fluorinated Derivatives : Compounds like (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () and (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one () incorporate multiple halogens or fluorinated alkyl chains. These modifications enhance metabolic resistance and logP values, though excessive fluorine can lead to toxicity risks .
Physicochemical and Pharmacological Implications
- Synthetic Accessibility : Many analogs (e.g., ) were synthesized via click chemistry or Suzuki coupling, whereas the target compound’s oxadiazole-piperidine moiety may require multi-step heterocyclic condensation .
- Crystallography: SHELX software () was frequently used for structural validation, highlighting the prevalence of enone-based compounds in crystallographic studies due to their rigid backbones .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing (E)-3-(2-chlorophenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one?
- Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides with trifluoroacetic anhydride.
- Step 2 : Functionalization of the piperidine ring at the 3-position with the oxadiazole moiety.
- Step 3 : Coupling of the enone system (prop-2-en-1-one) with the 2-chlorophenyl group via a Wittig or aldol condensation reaction.
- Key Techniques : Microwave-assisted synthesis reduces reaction times (~30–60 minutes) compared to traditional reflux (6–12 hours) .
Q. How is the compound characterized to confirm its structural integrity?
- Answer : Use spectroscopic and analytical methods:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and piperidine rings.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 438.1).
- X-ray Crystallography : Resolves stereochemistry of the enone system (E-configuration) and dihedral angles between aromatic rings .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer :
- Enzyme Inhibition Assays : Target kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates.
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
Advanced Research Questions
Q. How do structural modifications to the piperidine or oxadiazole moieties affect bioactivity?
- Answer : Structure-Activity Relationship (SAR) studies reveal:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units).
- Piperidine Substitution : 3-position substitution optimizes target binding (e.g., 3-azetidine analogs show 2-fold higher potency).
- Oxadiazole Replacement : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces activity, indicating electronic effects dominate .
Q. What computational methods predict target interactions and binding modes?
- Answer :
- Molecular Docking : AutoDock Vina or MOE software docks the compound into X-ray structures (e.g., PDB: 1M17 for kinase targets).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with oxadiazole’s N-atoms) .
Q. How can crystallographic data resolve discrepancies in reported dihedral angles?
- Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K determines:
- Dihedral Angles : Between the 2-chlorophenyl and oxadiazole rings (e.g., 15.8° vs. 22.3° in conflicting studies), impacting π-π stacking.
- Torsional Strain : Microwave-synthesized crystals show reduced strain (ΔG = 2.1 kcal/mol) compared to reflux methods .
Q. What strategies address low solubility in biological assays?
- Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design : Introduce phosphate or PEG groups at the enone carbonyl to enhance aqueous solubility .
Data Contradiction Analysis
Q. How to reconcile variations in synthetic yields (40–85%) reported across studies?
- Answer : Critical factors include:
- Catalyst Choice : Pd(OAc)₂ vs. CuI in Sonogashira coupling (yield difference: 20%).
- Solvent Effects : DMF increases byproduct formation vs. acetonitrile (yield drop: 15%).
- Purification Methods : Flash chromatography (70% recovery) vs. recrystallization (50%) .
Q. Why do biological activity results vary between enzyme inhibition and cell-based assays?
- Answer :
- Membrane Permeability : The compound’s logP (~3.5) limits cellular uptake, reducing efficacy in cell assays.
- Off-Target Effects : Oxadiazole may interact with serum proteins (e.g., albumin binding reduces free concentration) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
- Advanced Characterization : Combine SC-XRD with DFT calculations (B3LYP/6-31G*) to validate electronic properties.
- Biological Validation : Pair in vitro assays with zebrafish models for rapid toxicity and efficacy profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
